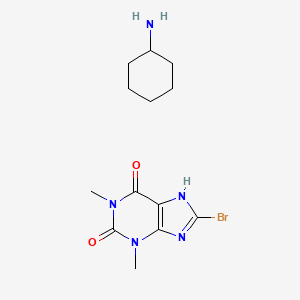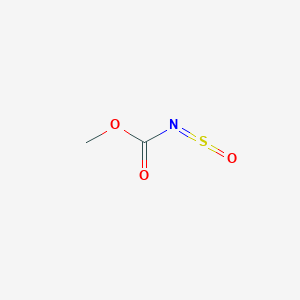
Methyl (oxo-lambda~4~-sulfanylidene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfinylcarbamic acid methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . Sulfinylcarbamic acid methyl ester is a derivative of sulfinylcarbamic acid, where the hydrogen atom of the acid is replaced by a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfinylcarbamic acid methyl ester can be synthesized through various methods. One common method involves the reaction of sulfinylcarbamic acid with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by acids like sulfuric acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of sulfinylcarbamic acid methyl ester may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Sulfinylcarbamic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield sulfinylcarbamic acid and methanol.
Oxidation: The compound can undergo oxidation reactions to form sulfinylcarbamic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
Hydrolysis: Sulfinylcarbamic acid and methanol.
Oxidation: Various sulfinylcarbamic acid derivatives.
Reduction: Corresponding alcohols.
Scientific Research Applications
Sulfinylcarbamic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of sulfinylcarbamic acid methyl ester involves its interaction with nucleophiles and electrophiles. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of sulfinylcarbamic acid and methanol . In oxidation and reduction reactions, the compound undergoes electron transfer processes that alter its chemical structure .
Comparison with Similar Compounds
Sulfinylcarbamic acid methyl ester can be compared with other esters such as:
Methyl acetate: Both compounds are esters, but methyl acetate is derived from acetic acid, while sulfinylcarbamic acid methyl ester is derived from sulfinylcarbamic acid.
Ethyl acetate: Similar to methyl acetate, ethyl acetate is another common ester with different chemical properties and applications.
Methyl butanoate: This ester is known for its fruity odor and is used in flavorings and fragrances.
Properties
CAS No. |
5659-91-6 |
|---|---|
Molecular Formula |
C2H3NO3S |
Molecular Weight |
121.12 g/mol |
IUPAC Name |
methyl N-sulfinylcarbamate |
InChI |
InChI=1S/C2H3NO3S/c1-6-2(4)3-7-5/h1H3 |
InChI Key |
SAAVOZZLRPDTQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N=S=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


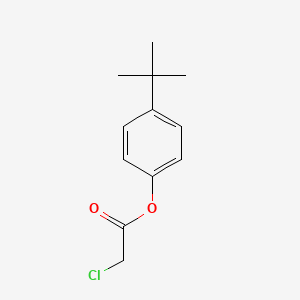
![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)
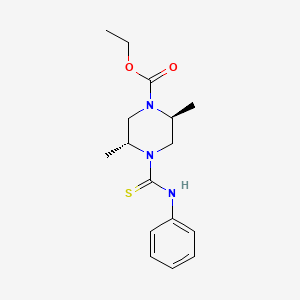
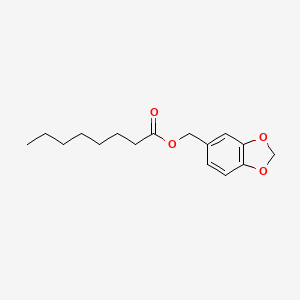

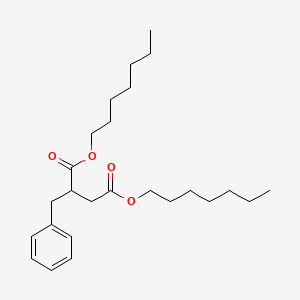

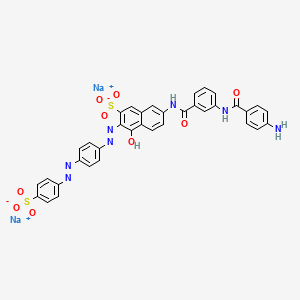
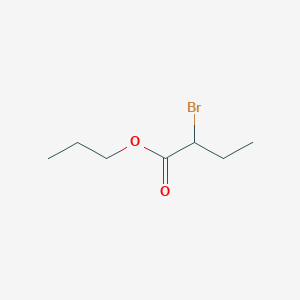
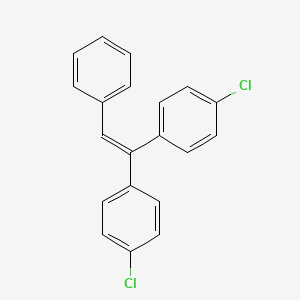

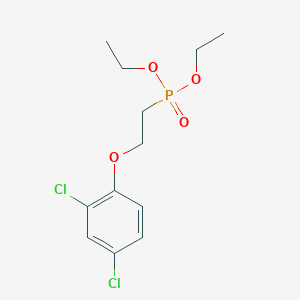
![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
